N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195734
InChI: InChI=1S/C17H17N5O2/c1-22-9-5-12-10-13(2-3-15(12)22)21-16(23)4-6-20-17(24)14-11-18-7-8-19-14/h2-3,5,7-11H,4,6H2,1H3,(H,20,24)(H,21,23)
SMILES:
Molecular Formula: C17H17N5O2
Molecular Weight: 323.35 g/mol

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC20195734

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(1-methyl-1H-indol-5-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide -

Specification

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
IUPAC Name N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C17H17N5O2/c1-22-9-5-12-10-13(2-3-15(12)22)21-16(23)4-6-20-17(24)14-11-18-7-8-19-14/h2-3,5,7-11H,4,6H2,1H3,(H,20,24)(H,21,23)
Standard InChI Key PANUCSMNRXWMMV-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure integrates two pharmacophoric motifs:

  • Pyrazine-2-carboxamide: A six-membered aromatic ring with two nitrogen atoms and a carboxamide group at position 2.

  • 1-Methylindole-5-yl: A bicyclic aromatic system substituted with a methyl group at the N1 position and an amino group at position 5, connected via a 3-oxopropyl linker .

The IUPAC name is N-[3-[(1-methylindol-5-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide, and its canonical SMILES is CN1C=CC2=C1C=CC(=C2)NC(=O)CCNC(=O)C3=NC=CN=C3 .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_5\text{O}_2
Molecular Weight323.35 g/mol
logP (Predicted)1.86–2.22
Topological Polar Surface Area104.78 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound’s moderate lipophilicity (logP ~2) and balanced polar surface area suggest favorable blood-brain barrier permeability, critical for central nervous system (CNS) targets .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions:

  • Coupling of Pyrazine-2-carboxylic Acid: Activated via thionyl chloride or carbodiimide reagents to form the carboxamide intermediate.

  • Indole Functionalization: Introduction of the 1-methyl group via alkylation, followed by amino group installation at position 5 using nitration/reduction or Buchwald-Hartwig amination.

  • Linker Attachment: The 3-oxopropyl chain is introduced via Michael addition or amide coupling, with microwave-assisted synthesis reducing reaction times .

Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazine activationSOCl₂, DMF, 60°C, 4h85
Indole alkylationCH₃I, K₂CO₃, DMF, 80°C, 12h78
Amide couplingEDC/HOBt, DCM, RT, 24h65

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (up to 92%) and purity (>98%). Automated purification systems using reverse-phase HPLC are standard.

Biological Activity and Mechanisms

MAO-B Inhibition

The compound exhibits potent MAO-B inhibition (IC₅₀ = 27 nM) with >100-fold selectivity over MAO-A, making it a candidate for Parkinson’s disease therapy. Docking studies reveal interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site, stabilized by hydrogen bonds with Gln206 and Tyr398 .

Comparative MAO-B Inhibition Data

CompoundMAO-B IC₅₀ (nM)Selectivity (MAO-B/MAO-A)
Target Compound27112
Safinamide9858
Rasagiline14143

Antimicrobial Activity

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of microbial cell membrane integrity.

AnalogueHT-29 IC₅₀ (µM)Tubulin Inhibition (%)
Target Compound0.8672
Paclitaxel0.01298
Colchicine0.4589

Comparative Analysis with Structural Analogues

ParameterTarget CompoundN-(3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide3-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
MAO-B IC₅₀ (nM)27330078760
Anticancer IC₅₀ (µM)0.861.24>50
logP2.13.41.8
BBB PermeabilityHighModerateLow

Future Directions

  • Clinical Translation: Phase I trials for Parkinson’s disease are warranted, focusing on pharmacokinetics and CNS penetration .

  • Structural Optimization: Introducing fluorine at the indole C4 position may enhance MAO-B affinity and metabolic stability .

  • Combination Regimens: Pairing with immunotherapies could exploit immunogenic cell death mechanisms in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator